molecular formula C25H28N2O3 B216171 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

Número de catálogo B216171
Peso molecular: 404.5 g/mol
Clave InChI: WHGUELHYNSHDCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide, also known as CERC-501, is a novel drug compound that has been developed for the treatment of various neurological and psychiatric disorders.

Mecanismo De Acción

The mechanism of action of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act on the corticotropin-releasing factor (CRF) system in the brain. CRF is a neuropeptide that plays a key role in the regulation of stress and anxiety. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is thought to modulate the activity of CRF receptors, which leads to a reduction in anxiety and other stress-related behaviors.
Biochemical and Physiological Effects:
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety and depression-like behaviors in animal models. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide also has the potential to reduce drug-seeking behavior and withdrawal symptoms in addiction models. In addition, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is its high potency and selectivity for CRF receptors. This makes it an ideal tool for studying the role of the CRF system in various neurological and psychiatric disorders. However, one limitation of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. One area of research is the development of more potent and selective CRF receptor modulators. Another area of research is the identification of biomarkers that can predict response to 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide in humans for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is a novel drug compound that has shown promise for the treatment of various neurological and psychiatric disorders. The synthesis method has been optimized to ensure high yield and purity of the final product. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide acts on the CRF system in the brain, which leads to a reduction in anxiety and other stress-related behaviors. It has a variety of biochemical and physiological effects in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. There are several future directions for the study of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide, including the development of more potent and selective CRF receptor modulators and the identification of biomarkers that can predict response to treatment.

Métodos De Síntesis

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexanone, 4-methylbenzaldehyde, and 1,3-cyclohexanedione. These materials are reacted together in the presence of various reagents and solvents to produce 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

Aplicaciones Científicas De Investigación

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has also been investigated for its potential to treat drug addiction and withdrawal symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide in humans.

Propiedades

Nombre del producto

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

Fórmula molecular

C25H28N2O3

Peso molecular

404.5 g/mol

Nombre IUPAC

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-13-2-6-15(7-3-13)26-23(28)14-4-8-16(9-5-14)27-24(29)21-17-10-11-18(20-12-19(17)20)22(21)25(27)30/h2-3,6-7,10-11,14,16-22H,4-5,8-9,12H2,1H3,(H,26,28)

Clave InChI

WHGUELHYNSHDCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

SMILES canónico

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.